(5-Bromo-2-chlorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chlorophenyl)methanethiol is an organic compound with the molecular formula C7H6BrClS It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed to form 5-bromo-2-chlorobenzoic acid
Industrial Production Methods
Industrial production methods for (5-Bromo-2-chlorophenyl)methanethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methanethiol group can be oxidized to form sulfonic acids or reduced to form corresponding hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)methanethiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)methanethiol involves its interaction with specific molecular targets and pathways. The methanethiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and chlorine atoms can also participate in halogen bonding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)methanone: Similar structure but with a ketone group instead of a methanethiol group.
(5-Bromo-2-chlorophenyl)methylamine: Similar structure but with an amine group instead of a methanethiol group.
Uniqueness
(5-Bromo-2-chlorophenyl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, chlorine, and methanethiol groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H6BrClS |
---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 |
InChI Key |
DYVZPKHACPOKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CS)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.